Pilsicainide

Vue d'ensemble

Description

Le pilsicainide est un antiarythmique de classe Ic utilisé principalement pour le traitement des arythmies cardiaques, y compris la tachycardie supraventriculaire et ventriculaire . Il a été développé par Suntory Holdings Limited et lancé pour la première fois au Japon en 1991 . Le composé est connu pour son blocage sélectif des canaux sodiques, ce qui contribue à rétablir le rythme sinusal normal chez les patients atteints de fibrillation auriculaire .

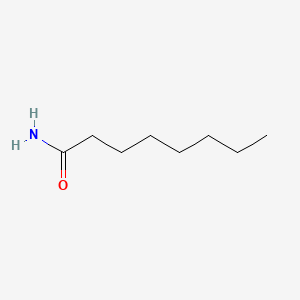

Méthodes De Préparation

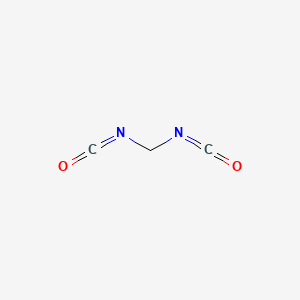

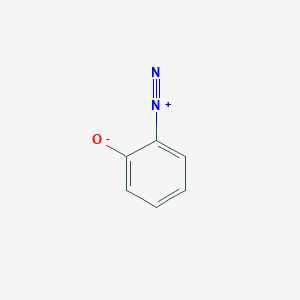

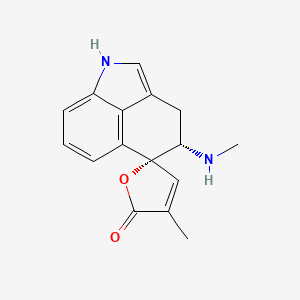

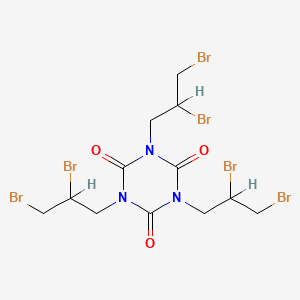

La préparation du pilsicainide implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la réaction de polymérisation de la butyrolactame et de la gamma-butyrolactone en conditions fortement basiques pour générer de la N-(3-carboxypropyl) butyrolactame . Cet intermédiaire est ensuite cyclisé et condensé avec du sel monoester d'acide malonique pour produire des esters d'acide 7α-double pyrrolizidine pyridine-acétique . L'étape finale consiste à hydrolyser ces esters en milieu acide pour obtenir le sel pharmaceutiquement acceptable du this compound . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant l'utilisation de réactifs coûteux ou dangereux .

Analyse Des Réactions Chimiques

Le pilsicainide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acide malonique, le sodium et l'acide chlorhydrique . Les principaux produits formés à partir de ces réactions sont des intermédiaires tels que la N-(3-carboxypropyl) butyrolactame et les esters d'acide 7α-double pyrrolizidine pyridine-acétique . Ces intermédiaires sont essentiels pour la synthèse finale du this compound.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter divers types d'arythmies cardiaques, notamment la fibrillation auriculaire et la tachycardie ventriculaire . En chimie, il sert de composé modèle pour étudier les bloqueurs des canaux sodiques et leurs effets sur les cellules cardiaques . En biologie, le this compound est utilisé pour étudier les mécanismes d'action des antiarythmiques et leur impact sur l'électrophysiologie cellulaire . Les applications industrielles comprennent le développement de nouveaux médicaments antiarythmiques et l'optimisation des voies de synthèse pour la production à grande échelle .

Mécanisme d'action

Le this compound exerce ses effets en bloquant sélectivement le mouvement rapide vers l'intérieur des ions sodium via le canal sodique Nav1.5 . Ce blocage contribue à la dépolarisation rapide caractéristique de la phase 0 du potentiel d'action cardiaque . En supprimant la vitesse de conduction auriculaire et en augmentant la période réfractaire effective, le this compound aide à mettre fin à la fibrillation auriculaire et à rétablir le rythme sinusal normal . Le mécanisme d'action du composé fournit de nouvelles informations sur la conversion pharmacologique de la fibrillation auriculaire et le rend adapté à une thérapie hybride avec ablation par cathéter des veines pulmonaires .

Applications De Recherche Scientifique

Pilsicainide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various types of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia . In chemistry, it serves as a model compound for studying sodium channel blockers and their effects on cardiac cells . In biology, this compound is used to investigate the mechanisms of action of antiarrhythmic agents and their impact on cellular electrophysiology . Industrial applications include the development of new antiarrhythmic drugs and the optimization of synthetic routes for large-scale production .

Mécanisme D'action

Pilsicainide exerts its effects by selectively blocking the fast inward movement of sodium ions through the Nav1.5 sodium channel . This blockade contributes to the rapid depolarization characteristic of phase 0 in the cardiac action potential . By suppressing atrial conduction velocity and increasing the effective refractory period, this compound helps terminate atrial fibrillation and restore normal sinus rhythm . The compound’s mechanism of action provides new insights into the pharmacological conversion of atrial fibrillation and makes it suitable for hybrid therapy with catheter ablation of the pulmonary veins .

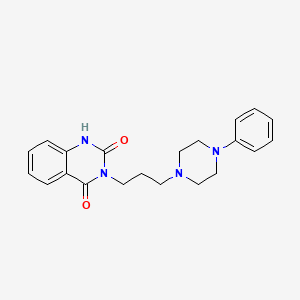

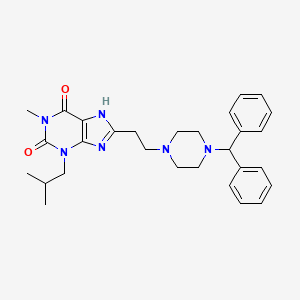

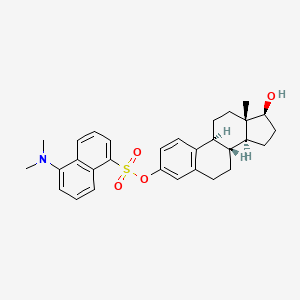

Comparaison Avec Des Composés Similaires

Le pilsicainide est souvent comparé à d'autres antiarythmiques de classe Ic, tels que la lidocaïne, la propafénone et la cibenzoline . Contrairement à la lidocaïne, qui se lie rapidement aux canaux sodiques ouverts, le this compound se lie plus lentement, ce qui le rend efficace pour bloquer sélectivement les courants tardifs dans les canaux sodiques mutants . La propafénone, un autre agent de classe Ic, a un effet plus important sur la prolongation de la longueur d'onde, mais est moins efficace que le this compound pour mettre fin à la fibrillation auriculaire induite par le vague . La cibenzoline, similaire au this compound, est utilisée pour prévenir la récurrence de la fibrillation auriculaire, mais le this compound a montré une meilleure efficacité chez les patients atteints de fibrillation auriculaire de courte durée .

Propriétés

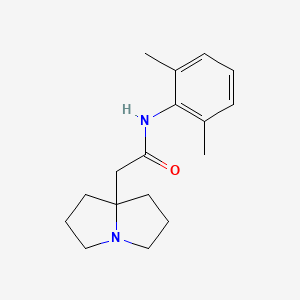

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQTVJKBTWGHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046639 | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88069-67-4 | |

| Record name | Pilsicainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILSICAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

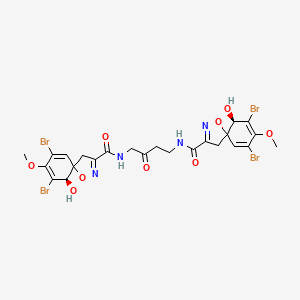

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)